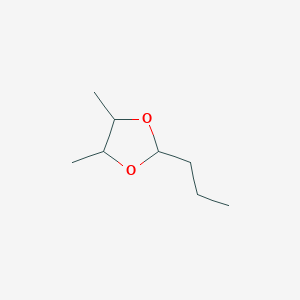
4,5-Dimethyl-2-propyl-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Dimethyl-2-propyl-1,3-dioxolane is an organic compound with the molecular formula C8H16O2. It belongs to the class of dioxolanes, which are heterocyclic acetals. This compound is characterized by a five-membered ring containing two oxygen atoms and three carbon atoms, with two methyl groups and one propyl group attached to the ring. It is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields .
准备方法
Synthetic Routes and Reaction Conditions
4,5-Dimethyl-2-propyl-1,3-dioxolane can be synthesized through the acetalization of aldehydes or ketones with ethylene glycol. One common method involves the reaction of 2,3-butanediol with carbon dioxide and hydrogen in the presence of a ruthenium transition metal complex as a catalyst. This reaction is carried out in a pressurized reactor, leading to the formation of the cyclic acetal .
Industrial Production Methods
The industrial production of this compound typically involves the fermentation of glucose to produce 2,3-butanediol, which is then converted to the target compound using chemo-catalysts. This process is designed to be energy-efficient and environmentally friendly, utilizing renewable resources and minimizing carbon dioxide emissions .
化学反应分析
Types of Reactions
4,5-Dimethyl-2-propyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols .
科学研究应用
4,5-Dimethyl-2-propyl-1,3-dioxolane has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and a reagent in organic synthesis, particularly in the formation of cyclic acetals and ketals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the production of carbon-neutral fuels and as an additive in lithium-ion batteries to improve performance and stability
作用机制
The mechanism of action of 4,5-dimethyl-2-propyl-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group for carbonyl compounds, preventing unwanted reactions during chemical transformations. It can also participate in the formation of stable intermediates in various synthetic processes .
相似化合物的比较
4,5-Dimethyl-2-propyl-1,3-dioxolane can be compared with other similar compounds, such as:
1,3-Dioxolane: A simpler dioxolane with no substituents on the ring.
4,5-Dimethyl-1,3-dioxolane: Similar structure but without the propyl group.
2,2-Dimethyl-1,3-dioxolane: Contains two methyl groups at the 2-position instead of the 4,5-positions.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical properties and reactivity .
属性
CAS 编号 |
6414-34-2 |
|---|---|
分子式 |
C8H16O2 |
分子量 |
144.21 g/mol |
IUPAC 名称 |
4,5-dimethyl-2-propyl-1,3-dioxolane |
InChI |
InChI=1S/C8H16O2/c1-4-5-8-9-6(2)7(3)10-8/h6-8H,4-5H2,1-3H3 |
InChI 键 |
OXFKWFMRSQUZND-UHFFFAOYSA-N |
规范 SMILES |
CCCC1OC(C(O1)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-[[3-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]phenyl]carbamoylamino]benzamide](/img/structure/B14724222.png)
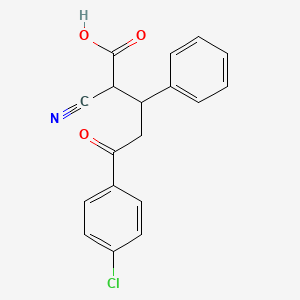
![2-{(E)-[3-(Furan-2-yl)prop-2-en-1-ylidene]amino}ethan-1-ol](/img/structure/B14724233.png)
![2,4-Dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14724242.png)
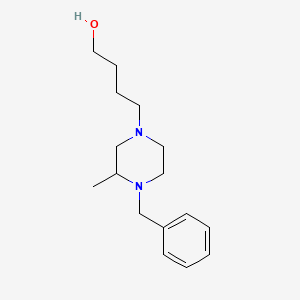
![Ethyl 2-({2-cyano-3-[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acryloyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14724254.png)
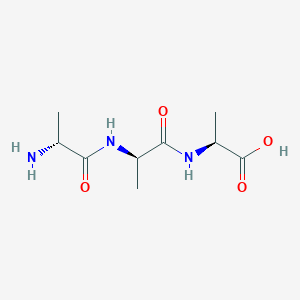

![N-[(E)-(2-fluorophenyl)methylideneamino]-2-[1-[(2Z)-2-[(2-fluorophenyl)methylidene]hydrazinyl]-1-oxopropan-2-yl]sulfanylpropanamide](/img/structure/B14724270.png)
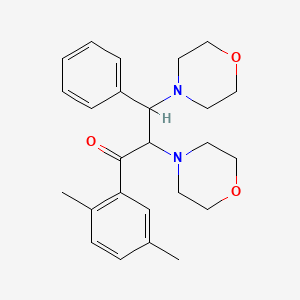
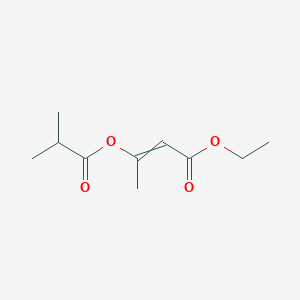
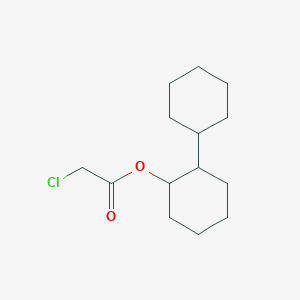
![1-[(2-Chlorophenyl)methyl]-1,1-dimethylhydrazin-1-ium chloride](/img/structure/B14724297.png)

